3,5-Dimethoxyisonicotinaldehyde
Overview
Description
3,5-Dimethoxyisonicotinaldehyde is an organic compound with the molecular formula C8H9NO3. It is a derivative of isonicotinaldehyde, where the 3 and 5 positions on the pyridine ring are substituted with methoxy groups. This compound is known for its applications in various chemical syntheses and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxyisonicotinaldehyde can be synthesized through several methods. One common method involves the reaction of 3,5-dimethoxypyridine with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of an aldehyde source . The reaction conditions typically involve maintaining the temperature between -78°C and 0°C for about 30 minutes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces 3,5-dimethoxyisonicotinic acid.
Reduction: Produces 3,5-dimethoxyisonicotinyl alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
3,5-Dimethoxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Isonicotinaldehyde: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
Uniqueness
3,5-Dimethoxyisonicotinaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-dimethoxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-9-4-8(12-2)6(7)5-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFKYRAVTUOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376633 | |
Record name | 3,5-Dimethoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204862-70-4 | |
Record name | 3,5-Dimethoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.